![molecular formula C20H22N6O4 B2491492 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one CAS No. 1021263-55-7](/img/structure/B2491492.png)

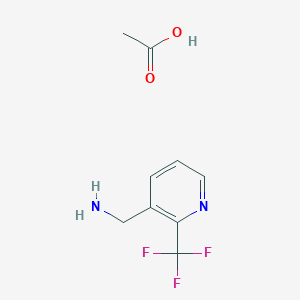

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

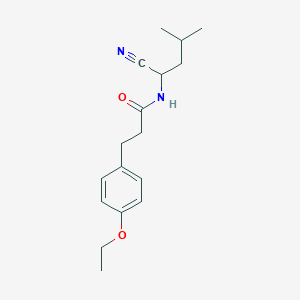

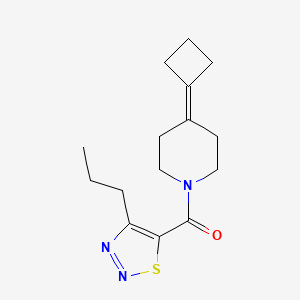

The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler molecules. For instance, Abdelhamid et al. (2012) describe the synthesis of pyrazolo[5,1-c]triazines and other derivatives containing benzofuran moiety through reactions of sodium salt of certain propenones with diazotized heterocyclic amines and other compounds, showcasing the multifaceted approach needed to construct such complex structures (Abdelhamid, Fahmi, & Alsheflo, 2012).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods, including NMR and X-ray crystallography. Gabriele et al. (2006) synthesized 2,3-dihydrobenzo[1,4]dioxine derivatives through oxidative aminocarbonylation, highlighting the role of palladium-catalyzed reactions. The structural confirmation via X-ray diffraction analysis underscores the importance of these techniques in understanding molecular conformations (Gabriele et al., 2006).

Chemical Reactions and Properties

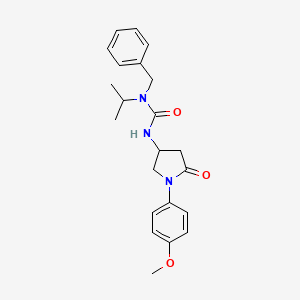

Heterocyclic compounds exhibit a wide range of chemical reactions, attributable to the varied functional groups they contain. The synthesis and functionalization of triazolo-pyridazine derivatives, as discussed by Bindu et al. (2019), demonstrate the compounds' potential as anti-diabetic drugs, indicating the chemical versatility of such structures (Bindu, Vijayalakshmi, & Manikandan, 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

Synthesis of Heterocyclic Compounds : This compound is a part of the [1,2,4]triazole derivatives, used in the synthesis of heterocyclic compounds. These compounds have shown potential in medicinal chemistry due to their diverse pharmacological properties. For instance, the synthesis of compounds with [1,2,4]triazolo[3,4-b][1,3]benzoxazole and [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives have been explored for their potential in antimicrobial and antiproliferative activities (Bektaş et al., 2007), (Ilić et al., 2011).

Antihistaminic and Anti-inflammatory Properties : Some derivatives, like imidazo[1, 2-b]pyridazines, have shown notable antihistaminic activity and inhibitory effects on eosinophil infiltration, indicating potential use in treating allergies and inflammation (Gyoten et al., 2003).

Anti-diabetic Applications : Derivatives of [1,2,4]triazolo[4,3-b]pyridazine have been studied for their potential in treating diabetes. They have been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition, showcasing potential as anti-diabetic medications (Bindu et al., 2019).

Antimicrobial Activities : The synthesis of new compounds with [1,2,4]triazolo and pyridazine derivatives has shown promising results in antimicrobial activities, indicating their potential use in treating various bacterial and fungal infections (Hassan, 2013).

Anti-tubercular Potential : Studies have revealed that compounds incorporating elements of [1,2,4]triazolo[4,3-b]pyridazine exhibit significant anti-tubercular activity, indicating their potential as therapeutic agents against tuberculosis (Naidu et al., 2016).

Neuroprotective and Anticonvulsant Properties : Annelated 2,3-benzodiazepine derivatives with triazolone or triazindione ring, related to the given compound's structure, have shown significant activity as noncompetitive AMPA receptor antagonists, which could be beneficial in treating neurological disorders like epilepsy (Gitto et al., 2003).

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4/c1-13(30-15-3-4-16-17(11-15)29-12-28-16)20(27)25-9-7-24(8-10-25)19-6-5-18-22-21-14(2)26(18)23-19/h3-6,11,13H,7-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVGDBAMXZTECK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)C(C)OC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)

![3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491415.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2491419.png)

![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)

![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)

![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2491429.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2491431.png)